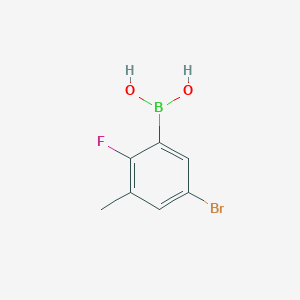

5-Bromo-2-fluoro-3-methylphenylboronic acid

Description

Properties

IUPAC Name |

(5-bromo-2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFDXHTXMHURJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659400 | |

| Record name | (5-Bromo-2-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-61-5 | |

| Record name | B-(5-Bromo-2-fluoro-3-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic Acid: A Strategic Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the ability to efficiently construct complex molecular architectures is paramount. Among the most powerful tools in the synthetic chemist's arsenal is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1] The versatility and functional group tolerance of this reaction have made it a cornerstone of medicinal chemistry for assembling biaryl and heteroaryl structures, which are privileged motifs in a vast number of therapeutic agents.

At the heart of this transformative reaction lies the organoboron reagent, most commonly a boronic acid. The stability, low toxicity, and commercial availability of boronic acids have cemented their status as indispensable building blocks.[2] However, the true power of the Suzuki-Miyaura reaction is realized through the use of highly functionalized and strategically substituted boronic acids. This guide focuses on one such critical reagent: 5-Bromo-2-fluoro-3-methylphenylboronic acid . We will delve into its core properties, the strategic implications of its unique substitution pattern, and its application in state-of-the-art organic synthesis, providing both the "how" and the "why" for its use in research and development.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any experimental setting. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 232.84 g/mol | [3][4] |

| Molecular Formula | C₇H₇BBrFO₂ | [3][4][5] |

| CAS Number | 957120-61-5 | [3][4][5] |

| IUPAC Name | (5-bromo-2-fluoro-3-methylphenyl)boronic acid | [2] |

| Boiling Point | 345.8°C at 760 mmHg | [3] |

| Flash Point | 162.9°C | [3] |

| Density | 1.65 g/cm³ | [3] |

| Appearance | Solid (form may vary) | Assumed from context |

Safety & Handling Synopsis

As with any laboratory chemical, proper handling of this compound is essential. Safety Data Sheets (SDS) indicate that this compound is considered hazardous.[6] Key safety considerations include:

-

Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If inhaled, remove the person to fresh air.[6]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

This compound is intended for research and development use only.[3][5]

The Strategic Importance of the Substitution Pattern

The specific arrangement of the bromo, fluoro, and methyl groups on the phenylboronic acid ring is not arbitrary; it is a deliberate design that imparts unique reactivity and utility. Each substituent plays a critical role, influencing both the compound's performance in coupling reactions and the properties of the resulting products.

The Ortho-Fluoro Group: A Key Mechanistic Director

The fluorine atom at the C2 position (ortho to the boronic acid) is arguably the most significant feature. Its high electronegativity exerts a powerful inductive electron-withdrawing effect, which has several important consequences:

-

Modulation of Reactivity: While strong electron-withdrawing groups can sometimes slow down the transmetalation step of the Suzuki-Miyaura cycle, an ortho-substituent can also prevent undesirable side reactions. For instance, it can sterically hinder the formation of inactive boroxine trimers, ensuring a higher concentration of the active monomeric boronic acid in solution.

-

Direction of Conformation: In the resulting biaryl product, the ortho-fluoro group can influence the dihedral angle between the two aromatic rings due to steric effects. This conformational locking can be crucial for optimizing the binding of a drug molecule to its target protein by fixing it in a bioactive conformation.

-

Metabolic Blocking: Fluorine atoms are often incorporated into drug candidates to block sites of metabolic oxidation. By placing a metabolically robust C-F bond at a position susceptible to cytochrome P450 oxidation, chemists can significantly improve a drug's pharmacokinetic profile, increasing its half-life and bioavailability.

The Para-Bromo Group: The Reaction Handle

The bromine atom at the C5 position serves as a versatile synthetic handle. While the boronic acid is typically the first group to be utilized in a Suzuki-Miyaura coupling, the bromine atom provides an orthogonal site for a subsequent cross-coupling reaction. This allows for the sequential and regioselective construction of complex, multi-substituted aromatic systems. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend I > Br > Cl, making the aryl bromide an excellent and reliable coupling partner.[1]

The Meta-Methyl Group: A Steric and Electronic Perturbation

The methyl group at the C3 position provides a subtle but important modification:

-

Electronic Effect: As an electron-donating group, it can slightly modulate the electronic properties of the ring.

-

Steric Influence: It adds steric bulk, which can further influence the final conformation of the coupled product.

-

Lipophilicity: It increases the lipophilicity of the fragment, a property that can be fine-tuned to improve a molecule's ability to cross cell membranes.

This strategic combination of substituents makes this compound a highly valuable building block for creating complex, functionalized molecules with tailored properties for drug development.

Core Application: A Detailed Workflow for Suzuki-Miyaura Cross-Coupling

The primary application for this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. Below is a representative, field-proven protocol that can be adapted for coupling this boronic acid with a generic aryl bromide (Ar-Br).

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound and an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Inert Gas (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), the chosen Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the Base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is a critical step, as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and Water, in a 4:1 ratio). The reaction mixture should be a suspension.

-

Heating and Reaction: Immerse the reaction flask in a preheated oil bath at 85-100 °C (or heat in a microwave reactor). Stir the reaction vigorously for the required time (typically 2-12 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Transfer to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind the Protocol Choices

-

Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the potentially more valuable aryl halide coupling partner and to compensate for any potential homocoupling or protodeboronation side reactions.

-

Palladium Catalyst: Pd(dppf)Cl₂ is often an excellent choice as the dppf ligand is robust and promotes the coupling of a wide range of substrates.

-

Base: The base (e.g., K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.

-

Solvent System: A biphasic solvent system like dioxane/water is common. The organic solvent solubilizes the reactants and catalyst, while the water helps to dissolve the inorganic base.

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxidation, making the exclusion of oxygen critical for catalyst longevity and reaction efficiency.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The logical flow of the Suzuki-Miyaura reaction can be represented by its catalytic cycle.

References

A Senior Application Scientist's Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-3-methylphenylboronic acid is a strategically substituted arylboronic acid that has emerged as a valuable building block in synthetic organic chemistry. Its unique constellation of functional groups—a reactive boronic acid, a versatile bromine handle for cross-coupling, and modulating fluoro and methyl groups—provides a powerful tool for the construction of complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for scientists leveraging this reagent in pharmaceutical and materials science research.

Introduction: The Strategic Value of Substituted Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology facilitates the formation of C-C bonds with exceptional efficiency and functional group tolerance.[2] The true power of this class of reagents, however, lies in the strategic functionalization of the aromatic ring.

The subject of this guide, this compound, is a prime example of a highly functionalized, "designer" reagent. Its utility stems from the specific electronic and steric effects of its substituents:

-

Boronic Acid Group [-B(OH)₂]: The primary reactive site for Suzuki-Miyaura coupling.

-

Bromo Group (-Br): A secondary reactive handle, enabling sequential or orthogonal cross-coupling reactions. This allows for the stepwise, controlled synthesis of complex bi- and poly-aryl systems.

-

Fluoro Group (-F): The presence of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized feature in medicinal chemistry.[3] The ortho-fluoro substituent, in particular, can modulate the acidity and reactivity of the boronic acid.[4][5]

-

Methyl Group (-CH₃): Provides steric bulk and alters the electronic properties of the ring, influencing both reactivity and the conformation of the final product.

This combination makes the compound a versatile intermediate for creating libraries of complex molecules, particularly in the search for new therapeutic agents and advanced materials.[6][7]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 957120-61-5 | [8][9] |

| Molecular Formula | C₇H₇BBrFO₂ | [8][9] |

| Molecular Weight | 232.84 g/mol | [8][9] |

| IUPAC Name | (5-bromo-2-fluoro-3-methylphenyl)boronic acid | [9] |

| Appearance | Typically an off-white to white solid | General Supplier Data |

| Purity | ≥98% (typical commercial grade) | [10] |

| Topological Polar Surface Area | 40.7 Ų | [9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

Synthesis and Purification

The most common and industrially scalable synthesis of substituted phenylboronic acids involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[11]

Retrosynthetic Analysis & Strategy

The synthesis of this compound typically starts from a corresponding aryl bromide. The key transformation is the conversion of the C-Br bond at position 1 to a C-B(OH)₂ bond. This is achieved via a Grignard or, more commonly, an organolithium intermediate, which is then quenched with a trialkyl borate.

General Experimental Protocol: Lithiation-Borylation

This protocol is a representative method adapted from established procedures for synthesizing similar arylboronic acids.[12][13]

Materials:

-

1,5-Dibromo-2-fluoro-3-methylbenzene (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Trimethyl borate or Triisopropyl borate

-

Hydrochloric Acid (e.g., 1 M aqueous solution)

-

Ethyl acetate

-

Hexanes or Pentane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The system is purged with inert gas.

-

Initial Charge: Charge the flask with 1,5-Dibromo-2-fluoro-3-methylbenzene (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure regioselective lithiation.

-

Lithiation: Slowly add n-Butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.2-1.5 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared organolithium solution to the borate solution via cannula. Causality: Adding the organolithium to the borate (inverse addition) minimizes undesired double addition to the boron center.

-

Warm-up & Quench: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12-16 hours).

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench by adding 1 M HCl. Stir vigorously for 1-2 hours until two clear layers are observed. Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude solid is typically purified by trituration or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Chemical Reactivity: The Suzuki-Miyaura Coupling

The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction.[14] The reaction facilitates the formation of a new C-C bond at the position of the boronic acid.

The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The presence of a base is crucial for the transmetalation step.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a typical coupling reaction between this compound and an aryl bromide.

Materials:

-

This compound (1.2-1.5 eq)

-

Aryl Halide (e.g., 4-iodotoluene) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[15]

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[15]

-

Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring for the required time (typically 4-24 hours).

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a scaffold for building more complex molecules. The presence of the bromine atom allows for a second, subsequent cross-coupling reaction, providing a route to unsymmetrical poly-aryl structures.

This "two-handle" approach is invaluable in drug discovery for several reasons:

-

Library Synthesis: It allows for the rapid generation of a diverse library of related compounds by varying the coupling partners in two successive Suzuki reactions.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemists can systematically probe different regions of a target molecule to optimize its biological activity.[16][17]

-

Metabolic Stability: The introduction of the fluoro-methylphenyl motif can block sites of metabolism, potentially increasing the half-life and bioavailability of a drug candidate.[3]

While specific, publicly disclosed applications of this exact molecule are often proprietary, its structural motifs are found in compounds investigated for a range of therapeutic areas, including oncology and inflammatory diseases.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazards: this compound is classified as causing skin irritation and serious eye irritation.[18][19] It may also cause respiratory irritation.[19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][20] Avoid contact with skin and eyes.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[18] It should be stored away from incompatible materials such as strong oxidizing agents.[18][19]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

-

Ingestion: Rinse mouth and seek medical attention.[19]

-

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular construction. Its pre-installed functional handles and modulating substituents provide chemists with a reliable and versatile platform for synthesizing complex organic molecules. Its utility in Suzuki-Miyaura coupling reactions, combined with the strategic value of its bromo and fluoro groups, ensures its continued importance in the fields of drug discovery, materials science, and synthetic chemistry.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | C7H7BBrFO2 | CID 44558191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 13. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 14. Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity | Department of Chemistry [chem.web.ox.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

The Synthesis of 5-Bromo-2-fluoro-3-methylphenylboronic Acid: A Technical Guide for Advanced Chemical Research

This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for 5-Bromo-2-fluoro-3-methylphenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and strategic considerations underpinning the synthesis.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The specific substitution pattern of this compound, featuring a bromine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group, makes it a highly valuable synthon for the construction of complex molecular architectures. Its applications span from the development of novel pharmaceuticals to the synthesis of advanced organic materials.

This guide will detail a proposed synthetic route, grounded in well-established organometallic chemistry, and provide the necessary context for its successful implementation in a laboratory setting.

Proposed Synthetic Pathway: From Halogenated Toluene to Boronic Acid

The most logical and efficient pathway to this compound commences with a commercially available starting material, 1-bromo-4-fluoro-2-methylbenzene. The synthesis proceeds through a three-step sequence involving a directed ortho-lithiation, reaction with a borate ester, and subsequent hydrolysis. This approach is analogous to the established synthesis of similar compounds like 5-bromo-2-fluorophenylboronic acid.[3][4]

Caption: Proposed synthetic workflow for this compound.

Step 1: Directed ortho-Lithiation

The initial and most critical step is the regioselective deprotonation of 1-bromo-4-fluoro-2-methylbenzene to form the corresponding aryllithium intermediate. This is achieved through a halogen-lithium exchange or a direct deprotonation, facilitated by a strong organolithium base at low temperatures.

-

Causality of Reagent Choice:

-

Base: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) are commonly employed for such transformations.[3][4] LDA is a non-nucleophilic strong base, which can be advantageous in minimizing side reactions. n-BuLi is also highly effective, particularly for halogen-lithium exchange.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species and its low freezing point.

-

Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the highly reactive aryllithium intermediate and to control the regioselectivity of the lithiation.

-

-

Regioselectivity: The position of lithiation is directed by the substituents on the aromatic ring. The fluorine atom is a powerful ortho-directing group in deprotonation reactions, significantly more so than a methyl group.[5] Therefore, the deprotonation is expected to occur at the position ortho to the fluorine and meta to the bromine, yielding the desired 5-bromo-2-fluoro-3-methylphenyllithium intermediate.

Step 2: Borylation with a Trialkyl Borate

The freshly formed aryllithium intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).[1][6]

-

Mechanism: The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, displacing one of the alkoxy groups. This results in the formation of a boronate ester.

-

Reaction Conditions: The borate ester is added to the reaction mixture at -78 °C, and the solution is then allowed to warm to room temperature. This gradual warming ensures the completion of the reaction.

Step 3: Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the boronate ester to the desired this compound. This is typically achieved by an acidic aqueous workup.

-

Procedure: The reaction mixture is quenched with an aqueous acid solution, such as hydrochloric acid or sulfuric acid. The acidic conditions protonate the alkoxy groups on the boron atom, leading to their departure as alcohols and the formation of the boronic acid.

Experimental Protocol (Proposed)

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade |

| 1-Bromo-4-fluoro-2-methylbenzene | C₇H₆BrF | 189.03 | ≥98% |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | ≥98% |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous |

Step-by-Step Methodology:

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of nitrogen.

-

Initial Charge: The flask is charged with anhydrous THF (100 mL) and 1-bromo-4-fluoro-2-methylbenzene (10.0 g, 52.9 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 23.3 mL, 58.2 mmol, 1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Borylation: Triisopropyl borate (12.9 g, 68.8 mmol, 1.3 eq) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid (50 mL). The mixture is stirred for 1 hour at room temperature.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid. An estimated yield based on analogous reactions is approximately 70-80%.[3]

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization: Ensuring High Purity

The purification of arylboronic acids can sometimes be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.

-

Recrystallization: This is the most common and often effective method for purifying solid boronic acids. A variety of solvent systems can be screened to find optimal conditions.

-

Column Chromatography: While possible, chromatography on silica gel can be problematic due to the acidity of the silica, which can lead to peak broadening and decomposition. Using a less acidic stationary phase like neutral alumina or specially treated silica gel can mitigate these issues.[7][8]

-

Base Extraction: An alternative purification strategy involves dissolving the crude product in an organic solvent and extracting it with a basic aqueous solution to form the boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[9][10]

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular formula of this compound is C₇H₇BBrFO₂.[11]

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

-

Cryogenic Temperatures: Handling dry ice and acetone requires thermal gloves to prevent cold burns.

-

Halogenated Organic Compounds: The starting material and product are halogenated aromatic compounds and should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established principles of organometallic chemistry. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture and air, high yields of the desired product can be achieved. The protocol presented in this guide, based on robust analogies to similar syntheses, provides a solid foundation for researchers to produce this valuable building block for their synthetic endeavors.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C7H7BBrFO2 | CID 44558191 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic acid: Properties, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-3-methylphenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenylboronic acid core, imparts specific steric and electronic properties that make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, and its emerging role in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 957120-61-5 | [1] |

| Molecular Formula | C₇H₇BBrFO₂ | [1] |

| Molecular Weight | 232.84 g/mol | [2] |

| Appearance | White to off-white solid (typical for arylboronic acids) | Inferred from related compounds |

| Melting Point | Data not available for this specific compound. For the related compound 3-Fluoro-5-methylphenylboronic acid, the melting point is 222 °C. | Inferred from related compounds |

| Boiling Point | 345.8 °C at 760 mmHg | [2] |

| Density | 1.65 g/cm³ | [2] |

| Flash Point | 162.9 °C | [2] |

| Solubility | While specific quantitative data for this compound is not readily available, phenylboronic acids generally exhibit moderate solubility in polar organic solvents such as ethers (e.g., THF, dioxane) and ketones, and lower solubility in nonpolar hydrocarbon solvents. Their solubility in water is generally low but can be influenced by pH. | [3][4] |

| pKa | An experimental pKa value for this specific compound is not available. The pKa of phenylboronic acids is influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, tend to decrease the pKa, making the boronic acid more acidic. The pKa values for various substituted phenylboronic acids typically range from 7 to 10. | [5][6] |

Molecular Structure and Spectral Data

The structural features of this compound are key to its reactivity. The boronic acid group (-B(OH)₂) is attached to a phenyl ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position.

While experimental spectral data for this specific compound is not publicly available, the expected spectral characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns of the aromatic protons would be influenced by both the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups. The carbon attached to the boron atom would have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups (typically a broad band around 3300 cm⁻¹), B-O stretching, and C-H and C=C stretching of the aromatic ring.

Chemical Properties and Reactivity

Stability and Storage

Arylboronic acids are generally stable solids at room temperature but can be susceptible to dehydration to form cyclic anhydrides (boroxines), especially upon heating or under vacuum. It is recommended to store this compound in a cool, dry place.

Key Reactions: The Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. The bromine atom on the phenyl ring of this compound can also participate in cross-coupling reactions, allowing for sequential functionalization.

The presence of the fluorine and methyl groups on the phenyl ring can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling. The electron-withdrawing fluorine atom can affect the transmetalation step, while the methyl group introduces steric bulk that can influence the coupling efficiency with different partners.

Experimental Workflow: A Generalized Suzuki-Miyaura Coupling Protocol

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The structural motifs accessible through reactions involving this compound are of significant interest in drug discovery. The resulting biaryl and substituted aromatic structures are present in a wide range of biologically active molecules. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution can modulate a drug candidate's metabolic stability, binding affinity, and bioavailability.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

For more detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined structure and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, make it an important tool for the construction of complex molecular architectures. As the demand for novel small molecules in drug discovery and materials science continues to grow, the utility of this and related substituted phenylboronic acids is expected to expand further. This guide provides a foundational understanding of its key properties and applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

- 1. scbt.com [scbt.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

5-Bromo-2-fluoro-3-methylphenylboronic acid structural information

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the structural information, properties, and applications of this compound. The content herein is structured to provide not just data, but actionable insights grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

This compound is a synthetically versatile organoboron compound, instrumental as a building block in modern organic chemistry. Its trifunctionalized aromatic ring offers a unique platform for creating complex molecular architectures.

Structural and Chemical Identifiers

A precise understanding of a reagent's identity is fundamental to reproducible science. The core identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 957120-61-5 | [1][2] |

| Molecular Formula | C₇H₇BBrFO₂ | [1][2] |

| Molecular Weight | 232.84 g/mol | [3] |

| IUPAC Name | (5-bromo-2-fluoro-3-methylphenyl)boronic acid | [1] |

| SMILES | B(C1=CC(=CC(=C1F)C)Br)(O)O | [1] |

| InChIKey | VLFDXHTXMHURJH-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical properties of a reagent dictate its handling, storage, and reaction conditions. While specific experimental data for some properties of this exact molecule are not widely published, the following table combines available data and reasoned estimations based on analogous structures.

| Property | Value / Observation | Rationale / Source(s) |

| Appearance | White to off-white solid or crystalline powder. | Typical appearance for arylboronic acids.[4] |

| Melting Point | Data not available. A similar compound, 3-Fluoro-5-methylphenylboronic acid, melts at 222 °C.[4] | The melting point is expected to be relatively high due to intermolecular hydrogen bonding between boronic acid groups. |

| Boiling Point | 345.8 °C at 760 mmHg | [3] |

| Density | 1.65 g/cm³ | [3] |

| Flash Point | 162.9 °C | [3] |

| Solubility | Soluble in organic solvents such as THF, 1,4-dioxane, and DMSO. Sparingly soluble in water. | Inferred from its use in organic synthesis protocols which utilize these solvents.[5] |

Spectroscopic Signature: A Guide to Verification

Confirming the identity and purity of the starting material is a prerequisite for any successful synthesis. Below are the expected spectroscopic characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments.

-

Aromatic Protons (Ar-H): Two signals are anticipated in the aromatic region (~7.0-8.0 ppm). These will appear as doublets due to coupling with each other and potentially further splitting from the fluorine atom.

-

Methyl Protons (-CH₃): A singlet integrating to three protons will be present, likely in the range of 2.0-2.5 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O, will be observed. Its chemical shift can vary significantly depending on concentration and solvent.

-

-

¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-165 ppm). The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbon attached to the boron atom (C-B) will also have a characteristic chemical shift.

-

Methyl Carbon (-CH₃): A single signal will appear in the aliphatic region (~15-25 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Causality |

| ~3600-3200 | O-H Stretch (Boronic Acid) | Strong, very broad | Reflects the extensive hydrogen bonding between boronic acid molecules in the solid state. |

| ~3100-3000 | Aromatic C-H Stretch | Medium to weak | Characteristic of sp² C-H bonds on the phenyl ring.[6] |

| ~1600-1450 | Aromatic C=C Stretch | Multiple sharp bands, medium | These absorptions are diagnostic for the presence of the aromatic ring.[6] |

| ~1380-1320 | B-O Stretch | Strong | A key signature for the boronic acid functional group.[7] |

| ~1250-1150 | C-F Stretch | Strong | Indicates the presence of the carbon-fluorine bond. |

| ~700-600 | C-Br Stretch | Medium to strong | Characteristic absorption for the carbon-bromine bond. |

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide.[8][9][10] In this context, this compound serves as the organoboron partner. The bromine atom on the same molecule can, in a subsequent step, act as the organohalide partner, demonstrating the compound's utility in sequential couplings.

The reaction's success hinges on a palladium catalyst, a base, and an appropriate solvent system. The generally accepted catalytic cycle is outlined below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design

-

Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a Pd(II) source and phosphine ligands are common.[5] The bulky phosphine ligands facilitate the reductive elimination step and stabilize the Pd(0) species.

-

Role of the Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential.[5][10] It activates the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which accelerates the transmetalation step—often the rate-determining step of the cycle.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used.[5] The organic solvent solubilizes the organohalide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: A Self-Validating Workflow

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound. This workflow is designed to be self-validating through in-process controls.

Caption: A validated workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, which can otherwise deactivate the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction Execution: Immerse the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.

-

In-Process Control (IPC): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 12-18 hours).

-

Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

-

Extraction & Drying: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel.

-

Final Analysis: Characterize the purified product using NMR and Mass Spectrometry to confirm its structure and assess its purity by HPLC.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound, like many organoboron reagents, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11] In case of contact, wash the affected area immediately with plenty of water.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and highly functionalized building block for organic synthesis. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures that are often key scaffolds in pharmaceutical and materials science research.[4][12] A thorough understanding of its properties, spectroscopic signatures, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound | C7H7BBrFO2 | CID 44558191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-3-methylphenylboronic Acid: Commercial Availability and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Drug Discovery

5-Bromo-2-fluoro-3-methylphenylboronic acid is a specialized organoboron compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and methyl substituents, offers a strategic platform for the synthesis of complex molecules. The presence of the boronic acid moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides an in-depth overview of its commercial availability, key physicochemical properties, and a detailed, field-proven protocol for its application in a typical cross-coupling reaction, reflecting its importance as a building block in the development of novel therapeutic agents.[3][4][5]

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers. Researchers can procure this reagent from vendors such as Santa Cruz Biotechnology, JHECHEM CO LTD, and XIAMEN EQUATION CHEMICAL CO.,LTD.[6][7][8] When sourcing this compound, it is crucial to consider the purity, which is typically offered at 95% or higher, and to consult the Safety Data Sheet (SDS) for proper handling and storage procedures.[7][9][10]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 957120-61-5 | [6][9] |

| Molecular Formula | C₇H₇BBrFO₂ | [6][11] |

| Molecular Weight | 232.84 g/mol | [9][11] |

| Appearance | Typically a solid | [10] |

| Melting Point | Varies by supplier, consult specific product information | |

| Solubility | Soluble in organic solvents such as dioxane, THF, and ethanol | [12][13][14] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The true utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide, providing a direct route to biaryl and heteroaryl structures that are prevalent in many biologically active molecules.[1][15] The fluorine and methyl groups on the phenyl ring of this particular boronic acid can significantly influence the electronic properties and conformational preferences of the final product, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.[16]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components:

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or can be used directly as a complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of catalyst can impact reaction rates and yields.[12][15]

-

Ligand: Phosphine ligands, such as SPhos or triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst, preventing its decomposition, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The ligand's steric and electronic properties must be matched to the substrates.[15]

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction's efficiency and substrate scope.[14][15]

-

Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (like dioxane, THF, or ethanol) and water is often used, as water can aid in the dissolution of the base and facilitate the reaction.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and cesium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a minimal amount of anhydrous 1,4-dioxane.

-

Addition of Reagents: Add the catalyst solution to the Schlenk flask containing the solids. Then, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be stirred to ensure homogeneity.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific aryl bromide used.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new product spot will indicate the reaction's progression.[12]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., an increasing percentage of ethyl acetate in hexanes) to isolate the desired biaryl product.

Self-Validating System:

This protocol incorporates a self-validating system through the use of TLC for reaction monitoring. This allows the researcher to track the consumption of starting materials and the formation of the product in near real-time, ensuring the reaction proceeds as expected and allowing for adjustments to the reaction time if necessary.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling reaction described above.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound stands out as a commercially accessible and highly versatile building block for synthetic chemists, particularly in the realm of drug discovery and development. Its strategic substitution pattern allows for the introduction of unique structural motifs, while its reactivity in robust and well-understood transformations like the Suzuki-Miyaura coupling provides a reliable pathway to novel and complex molecular architectures. The detailed protocol and workflow provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this valuable reagent.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. equationchemical.com [equationchemical.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. 849062-36-8 3-Bromo-5-methylphenylboronic acid AKSci J98070 [aksci.com]

- 11. This compound | C7H7BBrFO2 | CID 44558191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-fluoro-3-methylphenylboronic Acid

For researchers, scientists, and drug development professionals, the novel reagents we employ are the lifeblood of discovery. Arylboronic acids, in particular, are foundational building blocks in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is matched by the necessity for rigorous safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of 5-Bromo-2-fluoro-3-methylphenylboronic acid (CAS No. 957120-61-5), moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.

Core Chemical Identity and Physicochemical Characteristics

Understanding a reagent's fundamental properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

This compound is a substituted arylboronic acid.[1][2] The presence of bromine and fluorine atoms on the phenyl ring influences its reactivity and potential toxicological profile. While comprehensive, peer-reviewed data for this specific molecule is limited—a common scenario for specialized research chemicals—we can extrapolate key safety considerations from its structure and data on analogous compounds.[1][3]

| Property | Value | Source |

| CAS Number | 957120-61-5 | [1][2][4] |

| Molecular Formula | C₇H₇BBrFO₂ | [1][2][4] |

| Molecular Weight | 232.84 g/mol | [1][2][5] |

| Boiling Point | 345.8°C at 760 mmHg | [1] |

| Flash Point | 162.9°C | [1] |

| Density | 1.65 g/cm³ | [1] |

| Appearance | Typically a white to off-white solid powder | [6] |

| Stability | Phenylboronic acids are often hygroscopic and sensitive to moisture | [6][7] |

The boronic acid functional group is prone to dehydration, forming cyclic boroxine anhydrides. This hygroscopic nature necessitates storage in a dry environment, preferably under an inert atmosphere, to maintain the compound's integrity and prevent unforeseen reactivity.[6][7]

Hazard Identification and Classification: An Evidence-Based Approach

While the Safety Data Sheet (SDS) for this compound may lack specific GHS classification data, an expert assessment based on related structures is crucial for establishing appropriate precautions.[1] Phenylboronic acids and their halogenated derivatives are typically classified as irritants.[8][9][10]

| Hazard Class | Category | GHS Statement | Basis for Classification |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for analogous compounds like 2-Fluoro-5-methylphenylboronic Acid and 4-Fluoro-2-methylphenylboronic acid.[9][11] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common classification for acidic, dusty powders and related boronic acids.[8][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Fine powders can act as mechanical irritants to the respiratory tract. This is a standard precaution for non-volatile solids.[8][9][10] |

It is imperative to treat this compound with, at a minimum, the precautions required for a substance fitting this hazard profile. The absence of data is not an indication of safety; it is a mandate for caution.

Proactive Handling, Storage, and Engineering Controls

The foundation of laboratory safety lies in controlling exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense The primary directive is to minimize the generation and inhalation of dust.

-

Chemical Fume Hood: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood. This not only contains dust but also protects against potential, uncharacterized vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7][12] Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[7][8][12][13]

Handling and Storage Protocols: Ensuring Stability and Safety Proper handling and storage are critical for both user safety and chemical integrity.

-

Inert Atmosphere: Handle and store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) whenever possible.[7] This mitigates the risk of degradation via moisture-induced boroxine formation.

-

Controlled Environment: Store the container tightly closed in a dedicated, cool, dry, and well-ventilated area.[5][11]

-

Material Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which can cause vigorous or exothermic reactions.[6][7][14]

-

Minimizing Dust: Avoid actions that create dust, such as vigorous scraping or shaking.[7][15] If clumps have formed, gently break them apart within the fume hood.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[8][11][15] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on a risk assessment of the planned procedure.

Caption: PPE selection workflow for handling the solid boronic acid.

First Aid and Emergency Procedures: A Systematic Response

In the event of an exposure or spill, a calm, systematic, and practiced response is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures [1]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1][3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[1][3][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3]

Emergency Response Workflow

Caption: Decision workflow for responding to spills or exposures.

Stability and Reactivity: Anticipating Hazards

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert). However, like many boronic acids, it is sensitive to moisture.[7][14]

-

Conditions to Avoid: Avoid exposure to moist air or water, high temperatures, and ignition sources.[6][7]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6][7][9]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and corrosive fumes. The elemental composition (C, H, B, Br, F, O) suggests the formation of carbon oxides (CO, CO₂), boron oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[9][11][14] The potential for HF gas generation is a significant hazard requiring specialized fire-fighting precautions, including the use of a self-contained breathing apparatus (SCBA).[1][3][11]

Toxicological Profile: Interpreting the Data Landscape

For most specialized research chemicals, a complete toxicological profile is not available.[1] Our assessment must therefore be based on the known hazards of the chemical class.

-

Acute Toxicity: While no specific LD50 data exists for this compound, the parent compound, Phenylboronic acid, is harmful if swallowed, with an oral LD50 in rats of 740 mg/kg.[14][16] It is prudent to assume a similar or greater level of toxicity for this derivative.

-

Irritation: As established in Section 2, the compound should be handled as a skin, eye, and respiratory irritant.[8][9][10]

-

Chronic Effects (Mutagenicity, Carcinogenicity): There is no data to suggest this compound is mutagenic or carcinogenic.[14] However, the absence of data does not confirm a lack of effect. Long-term, low-level exposure should always be minimized through diligent use of engineering controls and PPE.

Ecological Information and Disposal Considerations

Responsible stewardship extends to the environmental fate of the chemicals we use.

-

Ecological Fate: No specific ecotoxicity data is available.[3] The precautionary principle dictates that this compound should not be allowed to enter drains or the environment.[10][11] Its mobility and persistence in soil and water are unknown.

-

Disposal: All waste material, including contaminated consumables, must be treated as hazardous chemical waste.[11][17]

-

Collect waste in a clearly labeled, sealed container.

-

Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.

-

Never mix boronic acid waste with incompatible waste streams.

-

Conclusion: A Commitment to Scientific and Personal Integrity

This compound is a valuable synthetic tool. Its safe and effective use hinges on a deep understanding of its potential hazards and a disciplined application of safety protocols. By moving beyond a checklist mentality to a framework of proactive risk assessment, scientists can protect themselves, their colleagues, and their research. The principles outlined in this guide—grounded in rigorous engineering controls, deliberate handling procedures, and a systematic response to emergencies—are central to maintaining a laboratory environment where cutting-edge science and unwavering safety coexist.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C7H7BBrFO2 | CID 44558191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 15. carlroth.com [carlroth.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Alchemist's Roadmap: A Technical Guide to Key Intermediates in Modern Pharmaceutical Synthesis

Foreword: The Unseen Architecture of a Blockbuster Drug

In the intricate tapestry of pharmaceutical development, the final Active Pharmaceutical Ingredient (API) often commands the spotlight. However, for the synthetic and process chemist, the true elegance and challenge lie in the journey, not just the destination. This journey is paved with key intermediates : meticulously designed molecules that serve as critical waypoints, embodying the core structural complexity and stereochemistry of the final drug. They are the unsung heroes, the pivotal sub-assemblies upon which blockbuster medicines are built. The strategic selection and synthesis of these intermediates dictate the efficiency, scalability, cost-effectiveness, and environmental footprint of the entire manufacturing process.

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logic of a process chemist's thinking. We will begin by establishing the foundational principles that govern the selection and synthesis of key intermediates. Following this, we will pivot to in-depth, practical case studies of intermediates central to the synthesis of globally recognized pharmaceuticals. Here, we will dissect not just the "how" but, more critically, the "why"—the causality behind the choice of a specific catalyst, the rationale for a biocatalytic step over a traditional chemical transformation, and the strategic deployment of protecting groups. Every protocol is presented as a self-validating system, grounded in authoritative literature and field-proven insights.

Part 1: Foundational Pillars of Intermediate Synthesis

The synthesis of a key intermediate is a multi-faceted challenge that balances chemical feasibility with practical, economic, and regulatory constraints. Two pillars stand out as paramount in modern drug development: the control of stereochemistry and the strategic use of protecting groups.

The Imperative of Chirality: Asymmetric Synthesis

Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with the various stereoisomers of a drug molecule. Often, one enantiomer provides the therapeutic benefit while the other is inactive or, in the worst cases, toxic.[1][2] Therefore, the ability to selectively synthesize a single enantiomer is not a luxury but a necessity. This has propelled asymmetric catalysis to the forefront of pharmaceutical synthesis.